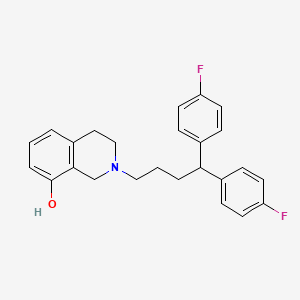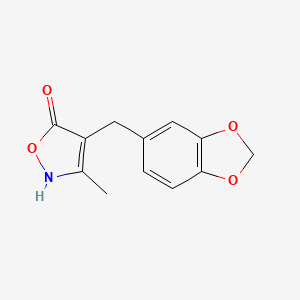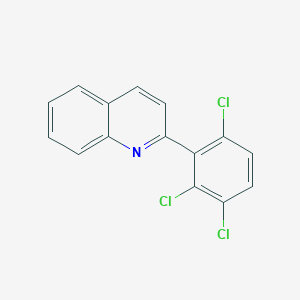
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a carboxamide group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydrofuran ring.
Methylation: The tetrahydrofuran ring is methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Carboxamide Formation: The methylated tetrahydrofuran is then reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the carboxamide group.
科学的研究の応用
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-N,2-Dimethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
®-N,2-Dimethyltetrahydrofuran-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-2-tetrahydrofuran-2-carboxamide: A structurally similar compound with one less methyl group.
Uniqueness
(S)-N,2-Dimethyltetrahydrofuran-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer and other similar compounds.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2S)-N,2-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)8-2)4-3-5-10-7/h3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
InChIキー |
TXEPZWKCGXYYNG-ZETCQYMHSA-N |
異性体SMILES |
C[C@]1(CCCO1)C(=O)NC |
正規SMILES |
CC1(CCCO1)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
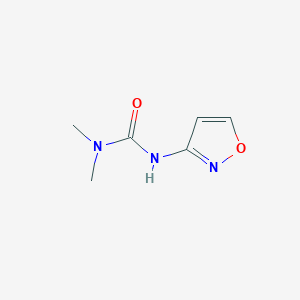
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
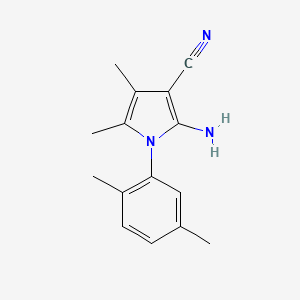

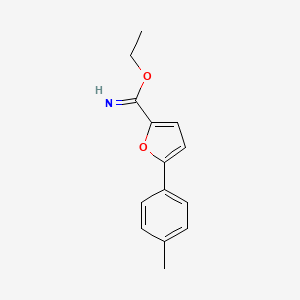
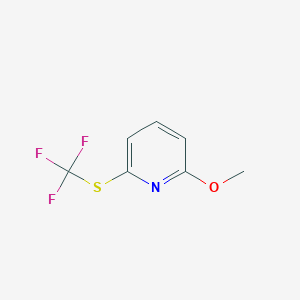
![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)
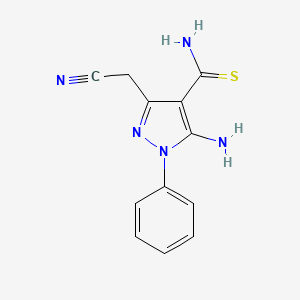
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
